Product packaging for 2-[(2-Hydroxypropyl)amino]naphthoquinone(Cat. No.:)

2-[(2-Hydroxypropyl)amino]naphthoquinone

Cat. No.: B1183229
M. Wt: 231.251
InChI Key: HEXIEXJTSMJSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(2-Hydroxypropyl)amino]naphthoquinone is a functionalized naphthoquinone derivative of interest in scientific research. This compound features a naphthoquinone core, a structure known for its redox activity and presence in many biologically active molecules, coupled with a (2-hydroxypropyl)amino side chain that enhances its solubility and potential for molecular interactions . Its primary research value lies in its potential as a key intermediate in organic synthesis and for developing novel compounds in medicinal chemistry . Researchers investigate this and similar naphthoquinones for their diverse mechanisms of action, which often involve electron transfer processes, the generation of reactive oxygen species, and the ability to inhibit specific enzyme classes . These properties make it a candidate for studies in anticancer, antibacterial, and antiparasitic agent discovery, as well as in the development of new materials for electrochemical applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B1183229 2-[(2-Hydroxypropyl)amino]naphthoquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.251

IUPAC Name

2-(2-hydroxypropylamino)naphthalene-1,4-dione

InChI

InChI=1S/C13H13NO3/c1-8(15)7-14-11-6-12(16)9-4-2-3-5-10(9)13(11)17/h2-6,8,14-15H,7H2,1H3

InChI Key

HEXIEXJTSMJSLO-UHFFFAOYSA-N

SMILES

CC(CNC1=CC(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

Synthesis and Characterization

The synthesis of 2-[(2-hydroxypropyl)amino]naphthoquinone typically involves the reaction of a starting naphthoquinone with an appropriate amine. A common method is the reaction of 2,3-dichloro-1,4-naphthoquinone with an aminopropanol (B1366323) derivative. researchgate.netjocpr.com This nucleophilic substitution reaction results in the formation of the desired 2-amino-3-chloro-1,4-naphthoquinone derivative. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity. researchgate.netmdpi.com Microwave-assisted synthesis has also been shown to be an efficient method for preparing these compounds. mdpi.com

The characterization of this compound and its derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Technique Typical Data Observed
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the naphthoquinone core and the aminoalkyl side chain. nih.govnih.gov
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. nih.govnih.gov
Infrared (IR) Spectroscopy IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the quinone and the hydroxyl and amino groups of the side chain. nih.gov

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-[(2-hydroxypropyl)amino]naphthoquinone are largely dictated by the naphthoquinone ring and the aminoalkyl side chain.

Solubility and Stability: The solubility of these compounds can be influenced by the nature of the substituents. The presence of the hydroxyl group in the side chain can increase its polarity and solubility in certain solvents. nih.gov The stability of the compound can be affected by factors such as pH and exposure to light.

Reactivity: The naphthoquinone core is known for its redox activity, readily undergoing reduction to form semiquinone and hydroquinone (B1673460) species. scielo.org.co This property is central to its biological activity. The amino group can also participate in various chemical reactions, allowing for further modification of the molecule. acs.org The reactivity of the naphthoquinone ring can be modulated by the electronic properties of the substituents. mdpi.com

Biological Activities and Cellular Responses of 2 2 Hydroxypropyl Amino Naphthoquinone in Preclinical Models

Effects on Eukaryotic Cellular Systems (In Vitro Studies)

Aminonaphthoquinone derivatives have demonstrated significant effects on various eukaryotic cellular systems, particularly in the context of cancer research. Their biological actions are often attributed to their ability to undergo redox cycling and to interact with cellular nucleophiles, which allows them to modulate multiple signaling pathways. mdpi.comresearchgate.net

A significant body of research highlights the cytotoxic and anti-proliferative effects of aminonaphthoquinone derivatives against a spectrum of human cancer cell lines. Studies have shown that synthetic aminonaphthoquinones exhibit relevant cytotoxic activity against glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8, HCT-116), leukemia (HL-60), ovarian (OVCAR-8), lung (NCI-H358M), and prostate (PC3-M) cancer cells. researchgate.netnih.gov In one study, five different aminonaphthoquinone compounds displayed high cytotoxicity with IC₅₀ values ranging from 0.49 to 3.89 µg·mL⁻¹. researchgate.netnih.gov Notably, these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov

Further research into specific derivatives has provided more detailed insights. For instance, asparagine-naphthoquinone derivatives were found to inhibit approximately 85% of cell proliferation in the SiHa cervical cancer cell line. nih.gov Studies on valine, tyrosine, and tryptophan-naphthoquinones revealed differential effects, with derivatives containing hydrophobic and aromatic amino acids showing the most potent inhibition of cell proliferation. nih.govnih.gov Another derivative, compound 5i, which contains two amino substituents, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line, with an IC₅₀ of 6.15 µM. mdpi.com In the context of neurodegenerative disease models, aminonaphthoquinone derivatives have also been shown to preserve the viability of SH-SY5Y neuroblastoma cells against damage induced by amyloid-beta peptides.

Aminonaphthoquinone Derivative ClassCell LineCancer TypeReported Activity (IC₅₀)Source
General Synthetic AminonaphthoquinonesVarious (HL-60, HCT-116, etc.)Leukemia, Colon, etc.0.49 - 3.89 µg·mL⁻¹ researchgate.netnih.gov
Asparagine-NaphthoquinonesSiHaCervical~85% proliferation inhibition nih.gov
Tryptophan/Tyrosine-NaphthoquinonesSiHa, CaLo, C33-ACervicalPotent inhibition in tumorigenic cells nih.govnih.gov
Di-amino substituted Naphthoquinone (5i)A549Lung6.15 µM mdpi.com
Alkannin Oxime (DMAKO-05)K562Leukemia0.7 µM researchgate.net
Alkannin Oxime (DMAKO-05)MCF-7Breast7.5 µM researchgate.net

The primary mechanism by which many naphthoquinones inhibit cancer cell survival is through the induction of programmed cell death, which can occur via apoptosis or autophagy.

Apoptosis: Naphthoquinone derivatives have been shown to trigger apoptosis through multiple molecular pathways. A key mechanism involves the alteration of the mitochondrial membrane potential, which leads to the release of cytochrome C into the cytosol and subsequent activation of caspase-3, hallmarks of the intrinsic apoptotic pathway. These compounds can also induce DNA damage, evidenced by an increase in the phosphorylation of histone H2Ax, which is a critical signal for initiating apoptosis following double-stranded DNA breaks. Furthermore, some naphthoquinones function as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair, thereby promoting DNA damage and apoptosis. In studies on acute myeloid leukemia (AML) cells, naphthoquinones were found to modulate the expression of the anti-apoptotic protein Bcl-2. Specific 2-amino-1,4-naphthoquinone-benzamide derivatives were confirmed to be potent inducers of apoptosis, as demonstrated by morphological changes and an increase in the sub-G1 cell population in cell cycle analysis.

Autophagy: In addition to apoptosis, some naphthoquinone derivatives can induce autophagy, a cellular process involving the degradation of cellular components. mdpi.com In A549 lung cancer cells, a novel 1,4-naphthoquinone (B94277) derivative was found to cause cell death by inducing autophagy, a process confirmed by monitoring the expression of the autophagy-related protein LC3. mdpi.com The interplay between apoptosis and autophagy is complex, with shared signaling molecules like Beclin-1 and Bcl-2 often determining the cell's fate. The ability of certain naphthoquinones to trigger autophagy represents an alternative pathway for inducing cancer cell death. mdpi.com

Naphthoquinones are redox-active molecules capable of significantly altering the metabolic and bioenergetic state of cells, primarily by inducing a reduction-oxidation (redox) imbalance. mdpi.com This is often achieved through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the cell. mdpi.com Cancer cells, particularly those in leukemia, often have a compromised ability to handle oxidative stress, making them selectively vulnerable to ROS-generating agents.

The treatment of leukemic cell lines with naphthoquinone derivatives leads to a dose-dependent increase in intracellular ROS, depletion of endogenous antioxidants like glutathione, and subsequent cell death. Similarly, in A549 lung cancer cells, the accumulation of ROS was observed following treatment with a naphthoquinone derivative, and this effect was linked to its anti-proliferative activity. mdpi.com

Cell migration, invasion, and adhesion are critical processes in cancer metastasis. Several studies have indicated that naphthoquinone derivatives can interfere with these metastatic steps. For example, Shikonin, a naturally occurring naphthoquinone, has been shown to inhibit the adhesion, invasion, and migration of the MGC-803 human gastric cancer cell line.

Synthetic derivatives have also demonstrated anti-migratory potential. In a study using A549 non-small cell lung carcinoma cells, two aminonaphthoquinone derivatives were identified as having a potent inhibitory effect on cell migration, suggesting anti-metastatic activity. The mechanisms underlying this inhibition often involve the modulation of key proteins responsible for breaking down the extracellular matrix, such as matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Naphthoquinones have been reported to possess immunomodulatory properties. Studies have shown that certain naphthoquinones can normalize or enhance the immune response. For example, phylloquinone and menadione (B1676200) demonstrated the ability to increase the immune response in rats subjected to intensive physical stress.

In the context of neuroinflammation, which involves immune cells of the central nervous system, a hybrid naphthoquinone-flavonoid compound was found to reduce the levels of inflammatory mediators such as iNOS, COX-2, and TNF-α in stimulated microglial cells. This indicates a direct modulatory effect on this specific immune cell subset. Furthermore, the observed selectivity of some aminonaphthoquinones, which are more toxic to cancer cells than to normal immune cells like PBMCs, is a crucial aspect of their interaction with the immune system. researchgate.netnih.gov

Interference with Microbial Physiological Processes

In addition to their effects on eukaryotic cells, 2-[(2-Hydroxypropyl)amino]naphthoquinone and related compounds exhibit significant antimicrobial activity. The compound 2-[(2'-Hydroxypropyl)amino]-1,4-naphthoquinone, referred to as NQC in some studies, has shown a promising profile as a potential antibiotic. It demonstrated notable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and the Gram-negative bacterium Klebsiella pneumoniae. The antibacterial effects of naphthoquinones are well-documented, with amino derivatives often listed as being more bioactive than other forms.

The activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The activity of NQC and a related compound against several bacterial strains are detailed below.

CompoundBacterial StrainGram StainMIC (µg/mL)Source
NQA (2-(phenylmethyl)amino-1,4-naphthoquinone)S. aureusPositive31.2
NQA (2-(phenylmethyl)amino-1,4-naphthoquinone)B. cereusPositive31.2
NQC (2-[(2'-Hydroxypropyl)amino]-1,4-naphthoquinone)S. aureusPositive62.5
NQC (2-[(2'-Hydroxypropyl)amino]-1,4-naphthoquinone)B. cereusPositive62.5
NQF (2-(2-pyridin-2-ylethyl)amino-1,4-naphthoquinone)K. pneumoniae (β-lactamase positive)Negative31.2

Beyond bacteria, the activity of naphthoquinones extends to other microbes. Studies on 2-hydroxy-3-alkyl-1,4-naphthoquinones have demonstrated significant inhibition of the intracellular replication of the protozoan parasite Toxoplasma gondii. This highlights the broad-spectrum antimicrobial potential of the naphthoquinone chemical scaffold.

Disruption of Bacterial Growth and Biofilm Formation

Research into the antibacterial properties of this compound and its derivatives has revealed significant potential in combating bacterial pathogens. Studies have demonstrated that this class of compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the ability to interfere with bacterial cellular processes.

A study on a closely related derivative, 2-(2-hydroxypropylamino)-3-chloro-1,4-naphthoquinone, showed notable activity against Staphylococcus aureus and Escherichia coli. While not the exact compound of focus, these findings suggest the potential antibacterial efficacy of the this compound scaffold.

The ability of these compounds to disrupt biofilm formation is another critical aspect of their antibacterial activity. Biofilms are communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. Aminonaphthoquinones have been shown to inhibit biofilm formation at concentrations lower than those required to inhibit planktonic (free-living) bacterial growth. This suggests a specific interference with the signaling pathways or extracellular matrix production involved in biofilm development.

Table 1: Antibacterial Activity of a Related Aminonaphthoquinone Derivative

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus Data not available in specific numerical form
Escherichia coli Data not available in specific numerical form

Data for a closely related derivative, 2-(2-hydroxypropylamino)-3-chloro-1,4-naphthoquinone, indicates activity, though specific MIC values for the parent compound are not detailed in the available literature.

Inhibition of Fungal Pathogen Development

The antifungal activity of this compound has been evaluated against a range of clinically relevant fungal pathogens. Research has demonstrated its ability to inhibit the growth of yeasts and molds, including species of Candida and Aspergillus. The proposed mechanism of antifungal action involves the induction of oxidative stress and interference with fungal metabolic pathways.

Studies have reported the minimum inhibitory concentrations (MIC) of this compound against various fungal strains, highlighting its potential as a lead compound for the development of new antifungal agents. The activity is often comparable to or, in some cases, superior to that of commercially available antifungal drugs.

Table 2: Antifungal Activity of this compound

Fungal Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Candida species Specific numerical data not available
Aspergillus species Specific numerical data not available

While the antifungal activity of this compound is reported, specific MIC values from diverse sources are not consistently available in the reviewed literature.

Antiprotozoal Activities in In Vitro Parasite Cultures

The antiprotozoal potential of this compound has been a significant area of investigation. In vitro studies have demonstrated its efficacy against various parasitic protozoa, which are responsible for a range of human diseases.

One notable study investigated the activity of 2-[(2-hydroxypropyl)amino]-1,4-naphthoquinone against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compound exhibited potent trypanocidal activity, with a reported half-maximal inhibitory concentration (IC50) that underscores its potential as a therapeutic agent. The mechanism of action is thought to involve the disruption of the parasite's redox balance and mitochondrial function.

Table 3: Antiprotozoal Activity of this compound

Parasite IC50 Value (µM)
Trypanosoma cruzi 0.46

Antiviral Mechanisms in Cell Culture Models

The exploration of the antiviral properties of naphthoquinone derivatives is an emerging field of research. While specific studies focusing exclusively on the antiviral mechanisms of this compound in cell culture models are limited, the broader class of quinone compounds has shown promise.

The potential antiviral mechanisms of these compounds are believed to include the inhibition of viral replication enzymes, interference with viral entry into host cells, and the modulation of host cellular pathways that are essential for viral propagation. Further research is required to specifically elucidate the antiviral profile and mechanisms of action for this compound.

In Vivo Studies for Mechanistic Elucidation in Animal Models

While in vitro studies have established the biological activities of this compound, in vivo studies in animal models are crucial for understanding its pharmacodynamics and therapeutic potential in a whole-organism context.

Pharmacodynamic Profiling in Disease Models (focused on target engagement and pathway modulation)

Pharmacodynamic studies aim to understand how a compound affects the body. For this compound, this would involve assessing its engagement with specific molecular targets and its ability to modulate disease-related pathways in animal models of infection or cancer.

While specific in vivo pharmacodynamic data for this compound is not extensively available in the public domain, research on related aminonaphthoquinones suggests that these compounds can modulate key signaling pathways involved in inflammation and cell proliferation.

Investigation of Biological Responses and Disease Markers in Animal Models (e.g., tumor growth inhibition, reduction of microbial burden)

The ultimate test of a compound's preclinical efficacy lies in its ability to produce a desirable biological response in an animal model of disease. For this compound, this would translate to studies measuring outcomes such as the inhibition of tumor growth in cancer models or the reduction of microbial burden in infection models.

Based on a comprehensive search of available scientific literature, there are no specific preclinical studies detailing the histopathological and molecular analyses of This compound in animal tissues. Research on the in vivo effects, particularly regarding tissue morphology and molecular-level changes for this specific compound, does not appear to be published.

While the broader class of naphthoquinones has been a subject of toxicological and pharmacological research, this work does not extend to the specific derivative requested. For example, studies on other naphthoquinones, such as 2-alkyl and 2-hydroxy naphthoquinones, have described toxic effects in rats, including oxidative damage to erythrocytes and subsequent changes in the spleen, liver, and kidney. nih.gov However, these findings are specific to the compounds tested and cannot be extrapolated to this compound.

Similarly, the molecular mechanisms of other naphthoquinone derivatives have been investigated. These studies often focus on their roles in generating reactive oxygen species (ROS), inducing inflammation, and their potential as anticancer agents by targeting various cellular pathways. nih.govresearchgate.netmdpi.com For instance, 1,2-Naphthoquinone (1,2-NQ), an environmental pollutant, is known to cause genotoxicity and cytotoxicity through ROS production. nih.gov Other research has explored synthetic naphthoquinone derivatives as inhibitors of specific enzymes or receptors, like the P2X7 receptor, to modulate inflammatory responses. nih.gov

However, without direct experimental data on this compound in animal models, any discussion of its specific effects on tissue pathology or molecular signaling would be purely speculative. The scientific record, as per the conducted search, currently lacks the necessary in vivo studies to provide the detailed findings required for the specified topic. Therefore, no data tables or detailed research findings on the histopathological and molecular analyses of this compound in animal tissues can be provided.

Structure Activity Relationships Sar and Computational Studies of 2 2 Hydroxypropyl Amino Naphthoquinone

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of 2-[(2-Hydroxypropyl)amino]naphthoquinone is fundamentally linked to two core structural components that constitute its primary pharmacophore: the 1,4-naphthoquinone (B94277) core and the amino substituent at the C-2 position.

The 1,4-naphthoquinone scaffold is a well-established pharmacophore responsible for a wide range of biological effects. nih.gov Its ability to undergo redox cycling leads to the generation of reactive oxygen species (ROS), which can induce cellular stress and trigger pathways like apoptosis in cancer cells. This quinone core is considered the structural motif primarily responsible for the neuroprotective and cytotoxic activities observed in this class of compounds. nih.gov

The amino group at the C-2 position is another critical determinant of activity. Studies comparing various derivatives have shown that amine substitution at this position can significantly enhance biological effects compared to the unsubstituted naphthoquinone core. nih.gov For instance, the introduction of an amino group can greatly enhance neuroprotective activity. nih.gov This motif is central to a class of synthetic compounds designed as potential cytotoxic agents, where the 2-amino-1,4-naphthoquinone structure serves as a platform for further modification. The combination of the naphthoquinone ring with an amino-containing side chain creates hybrid molecules with potentially improved pharmacological profiles.

Impact of Naphthoquinone Core Substitution on Activity Profiles

Modifications to the 1,4-naphthoquinone ring system have a profound impact on the compound's biological activity, selectivity, and potency. The nature and position of substituents can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Research has demonstrated that even simple substitutions can lead to significant changes in activity. For example, in the context of neuroprotection, various substituents at the 2' and 3' positions of the naphthoquinone structure can shift the activity from the micromolar to the nanomolar range. nih.gov Similarly, in the development of anticancer agents, substitutions on a phenylamino (B1219803) ring attached to the naphthoquinone core were found to be critical; further substitutions on this phenyl ring could lead to a significant loss of anticancer activity, highlighting the importance of an unsubstituted or specifically substituted phenylamino group.

The type of substituent is also crucial. A study on the synthesis of amino acid-naphthoquinone conjugates revealed that derivatives of 2,3-dichloro-naphthoquinone showed selective activity against breast cancer cell lines, whereas analogs based on the simpler 1,4-naphthoquinone were more effective against cervical cancer cell lines, indicating that halogen substitution on the core can direct cellular selectivity. Key factors identified as being responsible for changes in activity upon core modification include lipophilicity and the specific nature of the functional group introduced.

Core ModificationPosition of SubstitutionObserved Effect on ActivityBiological ContextReference
Halogen (Chlorine)C-2, C-3Altered cancer cell line selectivity (active against breast cancer)Anticancer
Phenylamino GroupC-2 (with further substitutions on the phenyl ring)Additional substitutions on the phenyl ring decreased activityAnticancer
Various SubstituentsC-2', C-3'Enhanced neuroprotective potency (nanomolar range)Neuroprotection nih.gov
General Functional GroupsVariousActivity influenced by lipophilicity and functional group typePhytotoxicity

Role of the Aminoalkyl Side Chain in Biological Target Interaction and Mechanism

The length of the aliphatic chain is a key variable. Studies on related quinoline (B57606) antimalarials have shown that systematically varying the length of the aminoalkyl side chain can increase activity against chloroquine-resistant strains of parasites. While not a naphthoquinone, this principle highlights the general importance of side chain length in overcoming drug resistance mechanisms.

The terminal amino group of the side chain is often crucial for biological interactions. It can be recognized by transport systems or resistance mechanisms within cells. In the case of this compound, the entire side chain, including the hydroxyl group, contributes to its binding affinity. For example, its interaction with human serum albumin (HSA) is understood to occur via hydrogen bonding and van der Waals forces, with the side chain playing a significant role in establishing these connections within the protein's binding pocket.

Furthermore, the nature of the side chain can be modified to introduce new mechanisms of action. In one study, the standard aminoalkyl group was replaced with a 2-chloroethylthio moiety, a DNA-alkylating pharmacophore. This hybrid molecule combined the ROS-generating properties of the naphthoquinone core with the DNA-damaging ability of the side chain, resulting in a potent anticancer agent that induces apoptosis.

Stereochemistry-Activity Relationships (Stereo-SAR) of the Hydroxypropyl Moiety

The this compound molecule possesses a chiral center at the second carbon of the propyl side chain, meaning it can exist as two distinct, non-superimposable mirror images (enantiomers), designated as (R) and (S). The spatial arrangement of the hydroxyl and methyl groups around this stereocenter can have a significant influence on biological activity.

However, based on a review of the available scientific literature, specific studies elucidating the stereochemistry-activity relationships (Stereo-SAR) for the individual enantiomers of this compound are not prominently documented. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit substantial differences in their potency, toxicity, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer, much like a left-handed glove fits a left hand better than a right hand.

For many chiral compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, to fully characterize the pharmacological profile of this compound, future research involving the synthesis or separation of the individual (R) and (S) enantiomers and their subsequent biological evaluation would be necessary. Such studies would clarify whether one configuration is superior for a given biological activity and would provide a more refined understanding of its interaction with molecular targets.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for understanding the SAR of naphthoquinone derivatives, providing insights that are often difficult to obtain through experimental methods alone. These approaches allow for the visualization of drug-target interactions and the prediction of biological activity.

Both ligand-based and structure-based computational strategies have been employed to explore the chemical space of naphthoquinone analogs. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, analyze a series of compounds with known activities to build mathematical models that correlate structural or physicochemical properties with biological function. For naphthoquinone derivatives, QSAR models have been developed to predict inhibitory activity by identifying key molecular descriptors, such as the partial atomic charges on specific carbons of the quinone ring and the total dipole moment. These models can then be used to virtually screen libraries of related compounds to prioritize those with the highest predicted activity for synthesis and testing.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. This approach uses molecular docking to predict how a library of potential ligands, including novel naphthoquinone derivatives, might bind to the active or allosteric site of a target protein. This method is instrumental in identifying novel scaffolds and understanding the binding modes of existing inhibitors.

Molecular docking has been extensively used to investigate the interactions of this compound and related compounds with a variety of putative biological targets. These simulations provide a detailed, atomic-level view of how the ligand fits into the binding site and which interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) stabilize the complex.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of the protein and ligand over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. For example, docking and dynamics studies of naphthoquinone sulfonamides with the P2X7 receptor indicated that the active compounds bind to an allosteric site, and the simulations helped calculate the binding free energy, showing an affinity similar to known antagonists.

Biological TargetKey Findings from Docking/DynamicsTherapeutic AreaReference
H5N1 NeuraminidaseDemonstrated different binding modes in open and closed conformations of the 150-loop.Antiviral
SARS-CoV-2 ProteasesComputational studies deciphered the mechanistic understanding of inhibitory function.Antiviral
Cyclooxygenase-2 (COX-2)Active compounds were identified to interact with the arachidonic acid binding site.Anti-inflammatory / Anticancer
P2X7 ReceptorActive compounds bind to an allosteric site; MD simulations confirmed binding affinity.Anti-inflammatory
Topoisomerase IIThe naphthoquinone derivative was placed in the active site to compare interactions with doxorubicin (B1662922).Anticancer
Human Serum Albumin (HSA)Interaction occurs in subdomain IIA via hydrogen bonding and van der Waals forces.Pharmacokinetics

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and reactivity of molecules. digitellinc.comyoutube.com While specific quantum chemical studies on this compound were not identified in the reviewed literature, the principles can be illustrated through research on analogous aminonaphthoquinone derivatives. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

DFT calculations are frequently used to determine a range of molecular properties and reactivity descriptors. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For instance, studies on related aminonaphthoquinone conjugates have shown that the LUMO is often located on the naphthoquinone ring, highlighting its electron-acceptor character. scielo.br This property is central to the biological activities of many quinones, which often involve redox cycling and interactions with biological macromolecules. scielo.br

Other calculated parameters that help to characterize the electronic properties and reactivity of a molecule include:

Ionization Potential (IP): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

A structural and reactivity analysis of 2-benzylamino-1,4-naphthoquinone utilized DFT calculations to understand its conformational preferences, noting the influence of intramolecular hydrogen bonding on its solid-state structure. scielo.br Such computational analyses provide a molecular-level rationale for the observed chemical and physical properties.

The following table presents a representative set of quantum chemical descriptors that are typically calculated for aminonaphthoquinone derivatives, based on data for analogous compounds.

Table 1: Representative Quantum Chemical Properties of Aminonaphthoquinone Analogs (Note: These are illustrative values for related compounds, not for this compound.)

DescriptorDefinitionTypical Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital-5.9 to -6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -2.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO3.5 to 4.5 eV
Dipole Moment (µ) Measure of molecular polarity2.0 to 5.0 Debye
Ionization Potential (IP) Energy required to remove an electron6.0 to 7.0 eV
Electron Affinity (EA) Energy released upon gaining an electron1.5 to 2.5 eV

These quantum mechanical descriptors are invaluable for predicting sites of metabolic attack, understanding reaction mechanisms, and providing the electronic parameters needed for developing robust Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity. brieflands.comresearchgate.net These models are built on the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. scirp.org By establishing a mathematical relationship, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. nih.gov

While no specific QSAR models for this compound were found, numerous studies have successfully applied these techniques to broader series of naphthoquinone derivatives. brieflands.comnih.gov A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. brieflands.com

For example, a QSAR investigation of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives against various cancer cell lines yielded models with good predictive performance. nih.gov The statistical quality of a QSAR model is assessed using several parameters:

r² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 indicates a better fit.

q² or R²cv (Cross-validated Coefficient of Determination): Measures the predictive ability of the model, assessed through techniques like leave-one-out cross-validation. A higher q² suggests better robustness and predictive power. nih.gov

RMSE (Root Mean Square Error): Represents the deviation between predicted and actual values. nih.gov

3D-QSAR extends this concept by considering the three-dimensional properties of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) calculate steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with changes in biological activity. This approach provides a visual representation in the form of contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

A 3D-QSAR study on a series of 36 naphthoquinone derivatives as anti-colorectal cancer agents resulted in a reliable CoMFA model. nih.govnih.gov The model not only showed good statistical validation but was also used to propose new, more potent compounds by identifying key structural features that enhance cytotoxicity. nih.govmdpi.com

The table below summarizes the statistical results from representative QSAR and 3D-QSAR studies on naphthoquinone derivatives, illustrating the performance metrics used to validate these models.

Table 2: Representative Statistical Data from QSAR/3D-QSAR Models of Naphthoquinone Derivatives (Note: These data are from studies on various series of naphthoquinone derivatives, not specifically including this compound.)

Model TypeCompound SeriesStatistical ParameterValueReference
QSAR 2-substituted amino-3-chloro-1,4-naphthoquinonesCross-validated R² (q²)0.9177 - 0.9753 nih.gov
QSAR 2-substituted amino-3-chloro-1,4-naphthoquinonesRMSE0.0614 - 0.1881 nih.gov
3D-QSAR (CoMFA) Naphthoquinone derivatives vs. HT-29 cellsCoefficient of Determination (r²)0.99 nih.govnih.gov
3D-QSAR (CoMFA) Naphthoquinone derivatives vs. HT-29 cellsCross-validated Coefficient (q²)0.625 nih.govnih.gov

These examples underscore the utility of QSAR and 3D-QSAR in medicinal chemistry for rationally designing novel naphthoquinone-based therapeutic agents. nih.govnih.gov

Advanced Research Methodologies for Mechanistic Elucidation of 2 2 Hydroxypropyl Amino Naphthoquinone

Cellular Uptake and Intracellular Distribution Studies in Model Systems

To understand the biological impact of 2-[(2-Hydroxypropyl)amino]naphthoquinone, it is paramount to first determine its ability to enter cells and its subsequent localization within subcellular compartments.

Live-cell imaging with fluorescent probes offers a powerful, non-invasive method to track the influx and distribution of molecules in real-time. mdpi.comrsc.org The inherent chemical structure of the naphthoquinone core may provide a basis for intrinsic fluorescence, a property that has been exploited in other 1,4-naphthoquinone (B94277) derivatives for imaging purposes. nih.govresearchgate.net For instance, certain novel 1,4-naphthoquinone derivatives have been shown to possess enhanced fluorescence upon binding to amyloid-β aggregates, enabling the visualization of amyloid plaques in brain tissue. nih.gov

Should this compound lack sufficient intrinsic fluorescence, synthetic strategies can be employed to conjugate it with a fluorescent dye. This allows for direct visualization of its cellular uptake and trafficking through various organelles using techniques like confocal microscopy. rsc.orgnih.gov The choice of fluorophore is critical, with considerations for brightness, photostability, and minimal perturbation to the parent molecule's activity. mdpi.com

Table 1: Potential Fluorescent Probes for Labeling this compound

Fluorophore ClassExcitation (nm)Emission (nm)Key Features
Coumarin350-450450-550Small size, environmentally sensitive
Fluorescein~494~521High quantum yield, pH-sensitive
Rhodamine~550~573Photostable, various color options
BODIPY480-580500-600Bright, relatively insensitive to environment
Cyanine Dyes (Cy3, Cy5)550, 650570, 670Bright, photostable, available in far-red

This table presents a hypothetical selection of fluorescent probes that could be chemically linked to this compound for cellular imaging studies. The specific spectral properties may vary depending on the exact derivative and conjugation chemistry.

Mass spectrometry (MS) provides a label-free alternative for determining the intracellular and even intra-organellar distribution of a compound. nih.govmdpi.com Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can quantify the amount of this compound in isolated cellular fractions (e.g., cytoplasm, mitochondria, nucleus). mdpi.com This method offers high sensitivity and specificity, allowing for the precise measurement of the compound in different subcellular compartments following cell lysis and fractionation. nih.gov

More advanced MS imaging techniques, such as nanoscale secondary ion mass spectrometry (nanoSIMS), could potentially map the distribution of the compound within a single cell at high spatial resolution, although this is a highly specialized and technically demanding approach.

Omics Profiling in Response to this compound Treatment

"Omics" technologies provide a global snapshot of the molecular changes within a cell upon exposure to a bioactive compound. These unbiased approaches can reveal the pathways and processes affected by this compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells and tissues. nih.govmdpi.com Treatment of cells with a bioactive compound can induce significant shifts in their metabolic profile, reflecting alterations in key biochemical pathways. mdpi.comnih.gov Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify hundreds of metabolites simultaneously. nih.govmdpi.com

While specific metabolomic data for this compound is not currently available, a study on the related compound 2-methoxy-1,4-naphthoquinone (B1202248) revealed significant metabolic perturbations in Penicillium italicum. nih.gov This study demonstrated that the compound could disrupt energy metabolism and other critical metabolic processes. nih.gov A similar approach for this compound would likely provide valuable insights into its mechanism of action.

Table 2: Hypothetical Metabolomic Changes Induced by this compound

Metabolite ClassPotential ChangeImplicated Pathway
Amino AcidsAltered levelsAmino acid metabolism, protein synthesis
Organic AcidsFluctuationKrebs cycle, energy metabolism
Fatty AcidsChanges in profileFatty acid oxidation, lipid metabolism
NucleotidesDepletion/AccumulationNucleic acid synthesis, energy currency
GlutathioneDepletionOxidative stress response

This table is a hypothetical representation of potential metabolic changes that could be observed following treatment with this compound, based on the known activities of similar quinone compounds.

Proteomics involves the comprehensive analysis of the entire set of proteins expressed by a cell at a given time. Treatment with this compound could alter the expression levels of various proteins or induce post-translational modifications (PTMs). mdpi.com Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced shotgun proteomics using LC-MS/MS can identify and quantify thousands of proteins. mdpi.com

This analysis can reveal which cellular pathways are activated or inhibited by the compound. For example, upregulation of heat shock proteins might indicate cellular stress, while changes in the levels of apoptotic proteins like Bcl-2 or caspases could point towards an apoptosis-inducing mechanism. mdpi.com Furthermore, quinones are known to be Michael acceptors and can potentially form covalent adducts with proteins, a type of PTM that can be identified through specialized proteomic workflows. researchgate.net

Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a picture of the genes that are actively being expressed. nih.gov Techniques like RNA sequencing (RNA-Seq) and DNA microarrays can measure the changes in gene expression across the entire genome in response to treatment with this compound.

A combined transcriptomic and metabolomic study on 2-methoxy-1,4-naphthoquinone-based carbon dots identified 601 differentially enriched genes in P. italicum, pointing towards effects on the cell cytoskeleton, glycolysis, and histone methylation. nih.gov A similar transcriptomic study on this compound would be invaluable in identifying the primary genetic pathways it modulates.

Table 3: Potential Gene Expression Changes Following this compound Treatment

Gene CategoryPotential Expression ChangeAssociated Cellular Process
Oxidative Stress ResponseUpregulationDetoxification, antioxidant defense
Apoptosis RegulatorsUp/Down-regulationProgrammed cell death
Cell Cycle ControlDown-regulationInhibition of proliferation
DNA Damage RepairUpregulationResponse to genotoxicity
Inflammatory CytokinesUp/Down-regulationModulation of inflammation

This table provides a hypothetical overview of gene categories that might be affected by this compound, based on the known biological activities of naphthoquinone derivatives.

Emerging Research Frontiers and Future Prospects for 2 2 Hydroxypropyl Amino Naphthoquinone Research

Exploration of Unconventional Biological Targets and Novel Mechanisms

Historically, the cytotoxic effects of naphthoquinones have been attributed to mechanisms such as the generation of reactive oxygen species (ROS), DNA intercalation, and the inhibition of topoisomerase II. However, recent research into aminonaphthoquinone derivatives is uncovering a more complex and nuanced range of biological interactions, suggesting that 2-[(2-Hydroxypropyl)amino]naphthoquinone could act on a variety of unconventional targets.

Future research could focus on whether this compound or its derivatives can modulate targets recently identified for similar compounds. For instance, studies have shown that certain 2-amino-1,4-naphthoquinone derivatives can induce autophagy by promoting the recycling of the Epidermal Growth Factor Receptor (EGFR), a departure from the more commonly reported mechanisms of apoptosis. Another frontier is the inhibition of the proteasome, a key player in cellular protein degradation. Specifically, the β1 and β5 subunits of the proteasome have been identified as targets for some amino acid-naphthoquinone conjugates.

Furthermore, the exploration of naphthoquinones in neurodegenerative diseases has highlighted targets beyond cancer. Derivatives have been shown to inhibit key enzymes and protein aggregation involved in Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase (MAO) B, and the aggregation of both β-amyloid and tau protein. Investigating the potential of this compound to interact with these and other unconventional targets like Cyclooxygenase-2 (COX-2) or various protein kinases could reveal novel therapeutic applications.

Table 1: Examples of Unconventional Targets for Naphthoquinone Derivatives

Derivative ClassBiological TargetObserved EffectPotential ImplicationReference
2-Amino-1,4-naphthoquinonesEpidermal Growth Factor Receptor (EGFR)Induction of autophagyNovel anti-cancer mechanism
Amino acid-naphthoquinonesProteasome (β1 and β5 subunits)Inhibition of protein degradationAnti-cancer (e.g., multiple myeloma)
Dimeric aminonaphthoquinonesIndoleamine 2,3-dioxygenase 1 (IDO1)Inhibition of enzyme activityAnti-leukemic activity
AminonaphthoquinonesAcetylcholinesterase (AChE), MAO B, Aβ & Tau AggregationMulti-target inhibitionTreatment of Alzheimer's Disease
Phenylamino-naphthoquinonesCyclooxygenase-2 (COX-2)Inhibition, ROS formationAnti-inflammatory, anti-cancer

Development of this compound as a Tool for Chemical Biology

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems. The inherent reactivity of the naphthoquinone scaffold makes it an excellent candidate for the development of such tools. The electrophilic nature of the quinone ring allows it to form covalent bonds with nucleophilic residues, particularly cysteine, in proteins. This reactivity could be harnessed to develop this compound-based probes to identify and study novel protein targets.

Future research could involve synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores or biotin) to facilitate the identification of its cellular binding partners. These chemical probes could be instrumental in:

Target Deconvolution: Identifying the specific proteins that the compound interacts with to exert its biological effects.

Pathway Analysis: Elucidating the signaling pathways that are modulated following compound treatment.

Enzyme Profiling: Developing activity-based probes to study the function of specific enzymes, such as protein tyrosine phosphatases or glyceraldehyde-3-phosphate dehydrogenase, which are known targets of other naphthoquinones.

The development of such probes would transform this compound from a potential therapeutic agent into a valuable tool for fundamental biological research, helping to uncover new mechanisms and drug targets.

Synergistic Effects with Other Small Molecules in Preclinical Investigations

The future of many small molecule therapies, particularly in oncology, lies in combination treatments that can enhance efficacy and overcome drug resistance. Investigating the synergistic potential of this compound with other established therapeutic agents is a critical area for future preclinical research.

A promising avenue would be to combine it with molecules that target complementary pathways. For example, research on a dimeric aminonaphthoquinone, BaltBiQ, showed significant anti-tumor activity in a patient-derived xenograft model of Acute Myeloid Leukemia (AML) when combined with Venetoclax, a Bcl-2 inhibitor. This suggests that this compound, which may induce DNA damage and ROS production, could be effectively paired with agents that inhibit anti-apoptotic proteins.

Preclinical investigations could systematically screen this compound against a panel of approved drugs across various cancer cell lines. Computational models are also emerging that can predict synergistic drug combinations, offering a way to prioritize experimental work.

Table 2: Illustrative Preclinical Synergistic Combinations with Naphthoquinone Derivatives

Naphthoquinone DerivativeCombination AgentDisease ModelOutcomeReference
BaltBiQ (Dimeric aminonaphthoquinone)Venetoclax (Bcl-2 inhibitor)Acute Myeloid Leukemia (AML) XenograftSignificantly inhibited tumor growth
Doxorubicin (B1662922) (Naphthoquinone-based)Various chemotherapiesMultiple CancersStandard of care in many combination regimens

Integration with Nanotechnology for Advanced Delivery in Research Models

A significant challenge for many promising therapeutic compounds, including naphthoquinones, is their limited solubility and potential for off-target toxicity. Nanotechnology offers a powerful solution to these problems by enabling targeted and controlled delivery to specific tissues or cells, thereby enhancing therapeutic efficacy and minimizing side effects in research models.

Future research on this compound should explore its encapsulation or conjugation with various nanocarriers. Potential systems could include:

Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and circulation time.

Polymeric Nanoparticles: Can be engineered for sustained release and can be surface-functionalized with targeting ligands (e.g., antibodies or peptides) to direct the nanoparticle to cancer cells.

Self-Assembling Nanostructures: Certain amino acid derivatives can self-assemble into nanoparticles, offering a novel approach for drug formulation and delivery. Given the amino-alcohol side chain of this compound, its potential for self-assembly or incorporation into such structures warrants investigation.

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can analyze vast datasets to predict biological activities, identify novel drug targets, and design new molecules with improved properties.

For this compound, AI and ML could be applied in several forward-looking ways:

Derivative Design: ML models can be trained on existing data from other naphthoquinone derivatives to predict how modifications to the this compound structure would affect its activity, selectivity, and drug-like properties. This can guide the synthesis of new, more potent, and less toxic analogues.

Mechanism Prediction: By analyzing gene expression data from cells treated with the compound, AI algorithms can help predict its mechanism of action and identify the cellular pathways it modulates.

Synergy Prediction: As mentioned, specialized deep learning frameworks can screen for potential synergistic partners from thousands of possibilities, accelerating the discovery of effective combination therapies.

Structural Analysis: Computational methods like Density Functional Theory (DFT) can be used to understand the compound's molecular structure, electronic properties, and vibrational frequencies, which are foundational for predicting its interactions with biological targets.

The use of these in silico approaches can significantly de-risk, accelerate, and refine the experimental research pipeline for this compound, making its development more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(2-Hydroxypropyl)amino]naphthoquinone derivatives?

  • Methodological Answer : The synthesis of naphthoquinone derivatives often employs tandem reactions, metal catalysis, and one-pot multicomponent strategies. For example, 2-hydroxy-1,4-naphthoquinone serves as a precursor for functionalization via nucleophilic substitution or condensation reactions. The hydroxypropylamino group can be introduced using amine-bearing reagents under mild acidic or basic conditions. Optimization of solvent systems (e.g., ethanol or dichloromethane) and temperature control (25–60°C) improves yield .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment (>98%), while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., ¹H NMR for aromatic proton shifts and ¹³C NMR for carbonyl group identification). Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 217.18 for C₁₁H₇NO₄ derivatives). Solubility profiles in chloroform, DMSO, or ethyl acetate should be validated for experimental applications .

Advanced Research Questions

Q. How can synthetic methods be optimized to enhance bioactivity in this compound derivatives?

  • Methodological Answer : Modifying substituents at the quinone core (e.g., electron-withdrawing groups or bulky side chains) can alter redox potential and intermolecular interactions. For instance, introducing carboxyl or methyl groups at the 3-position improves cytotoxicity against cancer cell lines (e.g., IC₅₀ reduction in MCF-7 cells). Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target enzymes like topoisomerases .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., varying cell line sensitivity or incubation times). Use orthogonal assays (MTT, resazurin, and clonogenic survival) to cross-validate results. For example, a compound showing low toxicity in fibroblasts but high activity in leukemia cells suggests selective cytotoxicity. Structural-activity relationship (SAR) studies can identify functional groups responsible for off-target effects .

Q. What electrochemical techniques elucidate the redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal two monoelectronic reduction peaks, corresponding to quinone → semiquinone → hydroquinone transitions. A three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in buffered acetonitrile (pH 7.4) is ideal. Redox potentials correlate with bioactivity; for example, derivatives with lower E₁/2 values exhibit stronger pro-oxidant effects in cancer cells .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Methodological Answer : Density functional theory (DFT) at the B3PW91/6-31+G(d) level calculates electronic properties (e.g., HOMO-LUMO gaps) and intramolecular hydrogen bonding. Molecular dynamics simulations predict stability in aqueous environments. For example, non-classical H-bonds in 2-benzylamino derivatives enhance solubility and membrane permeability .

Q. What in vivo models are suitable for assessing toxicity and pharmacokinetics?

  • Methodological Answer : Rodent models (e.g., BALB/c mice) evaluate acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidney). Pharmacokinetic studies use HPLC-MS to measure plasma half-life and bioavailability. Address interspecies variability by comparing murine and human hepatocyte metabolism profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.